REACTION_CXSMILES
|
[O-]CC.[Na+].Cl[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1.[N+:16]([CH:19]([CH3:21])[CH3:20])([O-:18])=[O:17]>C(O)C>[CH3:20][C:19]([N+:16]([O-:18])=[O:17])([CH3:21])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 18 hours
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Duration
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18 h
|
Type
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FILTRATION
|
Details
|
The reaction solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1=CC=C(C=C1)[N+](=O)[O-])(C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |